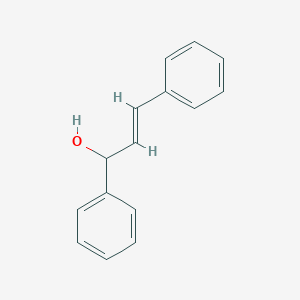

trans-1,3-Diphenyl-2-propen-1-ol

Description

Structure

3D Structure

Properties

IUPAC Name |

(E)-1,3-diphenylprop-2-en-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14O/c16-15(14-9-5-2-6-10-14)12-11-13-7-3-1-4-8-13/h1-12,15-16H/b12-11+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORACYDGVNJGDMI-VAWYXSNFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=CC(C2=CC=CC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C=C/C(C2=CC=CC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4663-33-6 | |

| Record name | trans-1,3-Diphenyl-2-propen-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Strategies for Trans 1,3 Diphenyl 2 Propen 1 Ol

Established Synthetic Pathways

Grignard Reaction Protocols for Allylic Alcohol Synthesis

Grignard reactions are a cornerstone in the formation of carbon-carbon bonds and are instrumental in the synthesis of alcohols. The addition of a Grignar reagent to an aldehyde or ketone is a classic method for preparing secondary and tertiary alcohols, respectively. khanacademy.orgmasterorganicchemistry.com In the context of trans-1,3-diphenyl-2-propen-1-ol, a key synthetic strategy involves the Grignard reaction of an appropriate aldehyde. nih.govresearchgate.net This typically entails the reaction of a phenylmagnesium halide with cinnamaldehyde. The nucleophilic carbon of the Grignard reagent attacks the electrophilic carbonyl carbon of the aldehyde, leading to the formation of an alkoxide intermediate, which upon acidic workup, yields the desired allylic alcohol.

A study on the synthesis of 1,3-diphenyl-2-propen-1-one derivatives highlights the utility of the Grignard reaction. nih.govresearchgate.net While the final products in that study were the propenone derivatives, the initial step to form the precursor alcohol involved a Grignard reaction. nih.govresearchgate.net Another relevant study developed a regio- and stereoselective copper(I) chloride-mediated carbometallation of 3-aryl-substituted secondary propargylic alcohols with Grignard reagents to produce highly substituted allylic alcohols. rsc.org This method, while not directly synthesizing the target molecule, demonstrates the power of Grignard reagents in constructing complex allylic alcohol frameworks. rsc.org

Oxidation Reactions in the Preparation of Related Propenone Structures

The synthesis of this compound is often linked to the chemistry of its corresponding ketone, 1,3-diphenyl-2-propen-1-one (chalcone). The oxidation of the secondary alcohol, this compound, yields the propenone. Conversely, the reduction of the propenone provides a direct route to the allylic alcohol.

| Reactant | Oxidizing Agent | Product | Reference |

| 2-propanol | Acidified K₂Cr₂O₇ or neutral KMnO₄ | Propanone | quora.com |

| Primary Alcohol | Dichromate ion (in acidic solution) | Aldehyde, then Carboxylic Acid | ck12.orglibretexts.org |

| Secondary Alcohol | Dichromate ion (in acidic solution) | Ketone | ck12.orglibretexts.org |

Aldol (B89426) Condensation Approaches in the Synthesis of Related Chalcones

Aldol condensation is a powerful tool for forming carbon-carbon bonds and is widely used to synthesize α,β-unsaturated ketones, including chalcones. wpmucdn.comuomustansiriyah.edu.iq Chalcones, or 1,3-diphenyl-2-propen-1-ones, are direct precursors to this compound via reduction. The Claisen-Schmidt condensation, a type of crossed aldol condensation, involves the reaction of an aromatic aldehyde with an aromatic ketone in the presence of a base. uomustansiriyah.edu.iqjetir.org

Specifically, the reaction between benzaldehyde (B42025) and acetophenone (B1666503) in the presence of a base like sodium hydroxide (B78521) yields benzalacetophenone (chalcone). uomustansiriyah.edu.iq This reaction is efficient because benzaldehyde lacks α-hydrogens and cannot undergo self-condensation. uomustansiriyah.edu.iq Various modifications to the reaction conditions have been explored to improve yields and sustainability, such as using catalysts like SOCl₂/EtOH, which generates HCl in situ. jocpr.com Solvent-free methods involving grinding the reactants with a solid base have also been developed. jetir.org

| Aldehyde | Ketone | Catalyst/Base | Product | Reference |

| Benzaldehyde | Acetophenone | Sodium hydroxide | Benzalacetophenone (Chalcone) | uomustansiriyah.edu.iq |

| 2,4-hydroxy acetophenone | 2-chloro benzaldehyde | SOCl₂/EtOH | 2,4-dihydroxy substituted chalcone (B49325) | jocpr.com |

| Substituted benzaldehyde | Acetophenone | KOH | Chalcone | nih.gov |

Novel and Sustainable Synthetic Routes

Transition-Metal-Free Radical Coupling Methods for Diphenyl-Substituted Alcohols

Recent research has focused on developing more sustainable synthetic methods that avoid the use of transition metals. A notable development is the transition-metal-free radical coupling of aromatic alcohols. chalmers.senih.govresearchgate.net One such study demonstrated the synthesis of 1,3-diphenylpropan-1-ols through the β-alkylation of 1-phenylethanol (B42297) with benzyl (B1604629) alcohols. chalmers.senih.gov This method utilizes t-BuONa as both a base and a radical initiator, proceeding under an inert atmosphere with excellent yields. chalmers.senih.govresearchgate.net The proposed mechanism involves the formation of reactive radical anions through base-mediated deprotonation and single electron transfer. chalmers.senih.govresearchgate.net While this specific example produces a saturated alcohol, the underlying principle of transition-metal-free radical coupling holds promise for the synthesis of unsaturated diphenyl-substituted alcohols like this compound. Further investigation into the radical initiation mechanism in similar systems, such as the DMEDA/t-BuOK system for cross-coupling reactions, is ongoing. acs.org

| Reactants | Reagent/Conditions | Product | Yield | Reference |

| 1-phenylethanol, benzyl alcohol | t-BuONa, toluene, argon atmosphere, 140 °C, 20 h | 1,3-diphenylpropan-1-ol | 95% | chalmers.seresearchgate.net |

Development of Environmentally Benign Synthetic Processes for Allylic Amination

While not a direct synthesis of the target alcohol, the development of green methods for the functionalization of allylic alcohols is highly relevant. Allylic amination of this compound has been reported using a water-soluble calix uomustansiriyah.edu.iqresorcinarene sulfonic acid as a catalyst. chemicalbook.com This approach is environmentally benign as it uses water as a solvent and allows for catalyst recycling. organic-chemistry.org Other research has focused on the direct use of allylic alcohols in palladium-catalyzed allylic amination under mild, additive-free conditions. rsc.org Furthermore, late-stage intermolecular allylic C-H amination using a sustainable manganese catalyst has been shown to be highly selective for a range of cyclic and linear olefins. nih.gov These advancements in allylic amination highlight a broader trend towards developing sustainable and efficient methods for modifying allylic alcohols, which could be adapted for various synthetic applications involving this compound. researchgate.netresearchgate.net

Stereoselective Synthesis of this compound

The creation of enantiomerically pure forms of this compound, a secondary allylic alcohol, is a significant objective in asymmetric synthesis. The approaches to achieve this are primarily centered on two main strategies: the enantioselective reduction of the corresponding prochiral ketone, chalcone (1,3-diphenyl-2-propen-1-one), or the kinetic resolution of the racemic alcohol itself.

Chiral Catalyst Development for Enantioselective Additions

The synthesis of chiral this compound can be approached via the asymmetric reduction of its precursor, chalcone. However, a more common strategy involves the enantioselective addition of nucleophiles to chalcone derivatives to create a chiral center, which can then be further manipulated. The development of chiral catalysts is paramount to the success of these additions.

Organocatalysis has emerged as a powerful tool for these transformations. Chiral squaramide-based organocatalysts, often derived from cinchona alkaloids, have been effectively used in the enantioselective Michael addition of nucleophiles like nitroalkanes or malonates to chalcones. nih.govacs.org These catalysts function through hydrogen bonding, activating the chalcone substrate and organizing the transition state to favor the formation of one enantiomer over the other. acs.org For instance, cinchona alkaloid-derived squaramide catalysts have been shown to produce chiral chalcone derivatives in high yields with excellent enantioselectivities, sometimes up to 99% ee. nih.govresearchgate.net The choice of catalyst, solvent, and temperature are critical variables that must be optimized to achieve high stereocontrol. researchgate.net

Another class of catalysts developed for this purpose is chiral phase-transfer catalysts. N-spiro C2-symmetric chiral quaternary ammonium (B1175870) bromides, for example, have been successfully used for the highly enantioselective Michael addition of diethyl malonate to chalcone derivatives under mild phase-transfer conditions. acs.org These catalysts possess specific structural features, such as diarylhydroxymethyl groups, that act as recognition sites for the prochiral electrophile, thereby inducing high enantioselectivity. acs.org

Table 1: Catalyst Screening for Enantioselective Michael Addition to Chalcone Derivatives This table illustrates the effect of different chiral catalysts on the enantioselectivity of the Michael addition reaction to form chiral chalcone precursors.

| Catalyst Type | Nucleophile | Substrate | Yield (%) | Enantiomeric Excess (ee %) | Reference |

|---|---|---|---|---|---|

| Cinchona Alkaloid Squaramide (Q4) | Nitromethane | Chalcone | Moderate | up to 99 | nih.govresearchgate.net |

| N-spiro C2-symmetric Quaternary Ammonium Bromide | Diethyl Malonate | Chalcone | High | High | acs.org |

| C2-symmetric Tertiary Amine–Squaramide | Allomaltol | Chalcone | Nearly Quantitative | up to 99 | researchgate.net |

Asymmetric Transfer Hydrogenation (ATH) of Secondary Allylic Alcohols

Asymmetric transfer hydrogenation (ATH) represents a direct and efficient method for converting racemic secondary allylic alcohols into optically active secondary alcohols through a tandem isomerization and reduction process. core.ac.ukshu.edu This one-pot, two-step reaction utilizes a transition metal catalyst to first isomerize the allylic alcohol to the corresponding enone or enal, which is then asymmetrically reduced in situ. core.ac.uk

Ruthenium complexes are commonly employed for this transformation. A typical catalytic system is generated in situ from a ruthenium precursor, such as di-μ-chlorobis[(p-cymene)chlororuthenium(II)], a chiral ligand like (S,S)-N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine ((S,S)-TsDPEN), and a base like potassium hydroxide. core.ac.ukshu.edu While this method proves highly effective for a range of α-vinyl benzyl alcohols, yielding products with high enantiomeric excess (>90% ee), it is significantly less effective for this compound. core.ac.ukshu.edu

Research has shown that the sterically encumbered nature of the internal alkene in this compound presents a significant challenge for this catalytic system. core.ac.ukshu.edu Under optimized ATH conditions, this substrate yields the corresponding saturated alcohol, 1,3-diphenyl-1-propanol, with moderate chemical reactivity (77-86% yields) but poor enantioselectivity (30-40% ee). core.ac.ukshu.edu This highlights the sensitivity of the catalyst to the steric environment of the substrate.

Table 2: Asymmetric Transfer Hydrogenation (ATH) of Various Secondary Allylic Alcohols This table compares the effectiveness of a Ru/(S,S)-TsDPEN catalyst system for the ATH of different allylic alcohols, highlighting the challenge posed by this compound.

| Substrate | Product Yield (%) | Enantiomeric Excess (ee %) | Reference |

|---|---|---|---|

| α-Vinyl Benzyl Alcohol | up to 97 | up to 93 | core.ac.ukshu.edu |

| para-Substituted α-Vinyl Benzyl Alcohols | >80 | >90 | shu.edu |

| This compound | 77-86 | 30-40 | core.ac.ukshu.edu |

Analysis of Factors Governing Enantioselectivity in Catalytic Systems

The enantioselectivity achieved in the synthesis of chiral molecules like this compound is governed by a complex interplay of several factors. Understanding these factors is crucial for the rational design of more effective catalytic systems.

Substrate Structure: As demonstrated by the ATH of allylic alcohols, the structure of the substrate plays a critical role. Steric hindrance in the vicinity of the reacting center can significantly impede the ability of the chiral catalyst to effectively differentiate between the two enantiotopic faces of the prochiral intermediate. The low enantioselectivity observed for this compound compared to less sterically crowded substrates like α-vinyl benzyl alcohol is a clear example of steric factors dominating the reaction outcome. shu.edu In contrast, electronic effects from para-substituents (both electron-donating and electron-withdrawing) are often well-tolerated, having a lesser impact on enantioselectivity than steric bulk near the reaction site. shu.edu

Catalyst and Ligand Design: The architecture of the chiral catalyst is the primary determinant of enantioselectivity. The catalyst must create a well-defined and constrained chiral pocket around the active site. acs.org In palladium-catalyzed asymmetric allylic substitutions, for example, the geometry of the intermediate π-allyl complex is crucial. Ligands are designed to favor one specific geometry, thereby guiding the nucleophilic attack to one side. acs.org Similarly, for ATH reactions, the interaction between the chiral ligand (e.g., TsDPEN) and the metal center creates the asymmetric environment necessary for stereoselective hydride transfer. core.ac.ukshu.edu The development of catalysts often involves screening libraries of ligands to find the optimal balance of steric and electronic properties.

Reaction Conditions: Parameters such as temperature, solvent, and the presence of additives can have a profound impact on enantioselectivity. Lowering the reaction temperature can sometimes enhance enantioselectivity by reducing the energy available for the system to overcome the activation barrier of the less-favored diastereomeric transition state. The choice of solvent can influence catalyst solubility, stability, and the transition state energies. In some systems, such as the enantioselective Michael addition to chalcones, a survey of different solvents and temperatures is essential to optimize both yield and enantiomeric excess. researchgate.net

Allylic Amination Reactions

Allylic amination reactions are powerful tools for the synthesis of allylic amines, which are important structural motifs in many biologically active compounds and synthetic intermediates. The direct use of allylic alcohols like this compound in these reactions is of particular interest due to the atom economy and the avoidance of pre-functionalization steps.

Gold(I)-Catalyzed Amination Studies of this compound

Gold(I) complexes have emerged as effective catalysts for the activation of allylic alcohols towards nucleophilic attack. In the context of allylic amination, gold(I) catalysts facilitate the departure of the hydroxyl group, enabling the subsequent addition of an amine nucleophile. While specific studies focusing solely on the gold(I)-catalyzed amination of this compound are not extensively detailed in widely available literature, the general mechanism is understood to proceed through the coordination of the gold(I) catalyst to the alkene moiety of the allylic alcohol. This activation facilitates the departure of the hydroxyl group as water, often assisted by a co-catalyst or reaction conditions, to form a gold-stabilized allylic carbocation intermediate. The amine nucleophile then attacks this electrophilic intermediate to furnish the corresponding allylic amine. The regioselectivity and stereoselectivity of this process are influenced by the nature of the ligands on the gold(I) center and the specific reaction conditions employed.

Detailed Mechanistic Investigations of Amination Processes

The mechanism of palladium-catalyzed allylic amination of allylic alcohols has been a subject of detailed investigation and can provide insights into related transformations. Generally, the reaction is believed to proceed through the formation of a π-allylpalladium intermediate. The activation of the C-O bond of the allylic alcohol is a crucial step. Some proposed mechanisms involve the in-situ formation of a better leaving group, while others suggest a direct oxidative addition of the palladium(0) catalyst to the C-O bond. Computational studies have explored the feasibility of different pathways, including those involving palladium-hydride intermediates. The nature of the amine nucleophile, the phosphine ligands on the palladium, and the presence of additives can all influence the operative mechanism and the regio- and stereochemical outcome of the reaction. For instance, the kinetic and thermodynamic products can often be controlled by the choice of reaction parameters.

Isomerization and Reduction Processes

Tandem reactions that combine isomerization and reduction steps in a single pot offer an efficient strategy for the synthesis of saturated alcohols from allylic alcohols. These processes are often catalyzed by ruthenium complexes, which can exhibit dual catalytic activity.

Ruthenium-Catalyzed Tandem Isomerization and Asymmetric Transfer Hydrogenation

The conversion of racemic secondary allylic alcohols into optically active saturated alcohols can be achieved through a ruthenium-catalyzed tandem isomerization and asymmetric transfer hydrogenation (ATH) process. This one-pot, two-step reaction utilizes a transition metal catalyst to first isomerize the allylic alcohol to the corresponding ketone, which then undergoes asymmetric reduction.

In the case of this compound, this transformation has been investigated. shu.edu The process is typically catalyzed by a ruthenium complex generated in situ from a precursor like [RuCl2(p-cymene)]2 and a chiral ligand, such as (S,S)-TsDPEN, in the presence of a base. shu.edu The steric hindrance of the substrate, as seen with this compound, has been observed to have an adverse effect on both the chemical yield and the enantioselectivity of the reaction. shu.edu

| Substrate | Yield (%) | Enantiomeric Excess (ee, %) |

|---|---|---|

| α-vinyl benzyl alcohol | up to 97 | up to 93 |

| This compound | 77-86 | 30-40 |

Mechanistic Elucidation of Hydride Transfer in Allylic Alcohol Reductions

The mechanism of the isomerization and asymmetric transfer hydrogenation of allylic alcohols is proposed to proceed through the transposition of the allylic double bond to generate a carbonyl intermediate. shu.edu This reactive intermediate is then reduced to the corresponding chiral saturated alcohol via a metal-ligand bifunctional pathway. shu.edu

The transfer hydrogenation step involves the transfer of a hydride from a hydrogen donor, such as isopropanol or formic acid, to the ketone intermediate, mediated by the chiral ruthenium catalyst. The mechanism of hydride transfer in ruthenium-catalyzed reductions can be broadly classified into inner-sphere and outer-sphere pathways.

Inner-sphere mechanism: This pathway involves the coordination of the substrate to the metal center, followed by the insertion of the carbonyl group into the ruthenium-hydride bond to form a metal alkoxide. Subsequent protonolysis releases the alcohol product.

Outer-sphere mechanism: In this concerted mechanism, the hydride is transferred from the ruthenium complex and a proton is transferred from a protonated ligand or the hydrogen donor to the carbonyl group through a six-membered cyclic transition state, without direct coordination of the substrate to the metal.

Deuterium labeling studies are often employed to probe the details of these mechanisms, tracking the path of the hydride and proton transfer. The precise mechanism can be influenced by the specific catalyst, substrate, and reaction conditions.

Reaction Mechanisms and Catalytic Transformations of this compound

The allylic alcohol this compound serves as a versatile substrate in a variety of organic transformations, participating in reactions that lead to significant molecular reorganization and the formation of complex cyclic structures. Its reactivity is centered around the hydroxyl group, the carbon-carbon double bond, and the influence of its two phenyl substituents. This article details specific reaction mechanisms and catalytic transformations involving this compound, including isomerization, cyclization, and redox reactions.

Advanced Spectroscopic and Chromatographic Methodologies for Research on Trans 1,3 Diphenyl 2 Propen 1 Ol

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

NMR spectroscopy is an indispensable tool for determining the precise structure of organic molecules by probing the magnetic properties of atomic nuclei.

Applications of ¹H-NMR for Proton Environment Analysis

Proton NMR (¹H-NMR) provides detailed information about the number, type, and connectivity of hydrogen atoms within a molecule. In trans-1,3-Diphenyl-2-propen-1-ol, the ¹H-NMR spectrum reveals distinct signals corresponding to the different proton environments. nih.gov The aromatic protons of the two phenyl groups typically appear as a complex multiplet in the region of δ 7.2-7.4 ppm. The vinyl protons, part of the propenyl backbone, exhibit characteristic splitting patterns. The proton on the carbon double-bonded to the phenyl group (C=CH-Ph) often shows a doublet of doublets due to coupling with the adjacent vinyl proton and the proton on the carbon bearing the hydroxyl group. A representative ¹H-NMR data for this compound is presented below.

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Phenyl-H | 7.24–7.30 | m | |

| Vinyl-H (C=CH-Ph) | 6.57 | dd | 15.8, 7.4 |

| Vinyl-H (CH=C-OH) | 6.40 | d | 15.8 |

| Methine-H (CH-OH) | 4.90 | d | 7.4 |

| Data sourced from The Royal Society of Chemistry. rsc.org |

Utilisation of ¹³C-NMR for Carbon Skeleton Characterization

Carbon-13 NMR (¹³C-NMR) spectroscopy complements ¹H-NMR by providing a map of the carbon framework of a molecule. Each unique carbon atom in this compound gives rise to a distinct signal in the ¹³C-NMR spectrum. nih.gov The carbon atoms of the two phenyl rings typically resonate in the aromatic region between δ 126 and 142 ppm. The carbons of the propenyl chain, including the carbon bearing the hydroxyl group, appear at distinct chemical shifts.

| Carbon | Chemical Shift (δ, ppm) |

| Quaternary Phenyl-C | 141.82, 137.01 |

| Phenyl-CH | 128.56, 128.47, 128.21, 127.43, 126.86, 126.36 |

| Vinyl-CH (C=CH-Ph) | 131.59 |

| Vinyl-CH (CH=C-OH) | 129.74 |

| Methine-CH (CH-OH) | Not explicitly provided in the source |

| Data sourced from The Royal Society of Chemistry. rsc.org |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to deduce its structure from fragmentation patterns. nih.gov For this compound, the molecular ion peak (M+) would be expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight of approximately 210.27 g/mol . nih.govguidechem.comguidechem.comthomassci.comsigmaaldrich.com

Electron ionization (EI) is a common method used in MS, which can cause the molecule to fragment in a predictable manner. The fragmentation pattern provides valuable structural information. Common fragmentation pathways for alcohols include the loss of a water molecule (M-18) and alpha-cleavage. For this compound, fragmentation may also involve cleavage of the bonds adjacent to the phenyl groups and the double bond, leading to characteristic fragment ions.

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

Fourier Transform Infrared (FT-IR) spectroscopy is utilized to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. guidechem.com The FT-IR spectrum of this compound will exhibit characteristic absorption bands that confirm the presence of its key functional groups.

A broad absorption band in the region of 3200-3600 cm⁻¹ is indicative of the O-H stretching vibration of the alcohol group. The C-H stretching vibrations of the aromatic rings typically appear around 3000-3100 cm⁻¹. The C=C stretching vibration of the alkene double bond is expected in the region of 1640-1680 cm⁻¹, and the C=C stretching vibrations of the aromatic rings appear at approximately 1450-1600 cm⁻¹. The C-O stretching vibration of the alcohol will also be present, typically in the range of 1000-1260 cm⁻¹.

| Functional Group | Characteristic Absorption Range (cm⁻¹) |

| O-H (Alcohol) | 3200-3600 (broad) |

| C-H (Aromatic) | 3000-3100 |

| C=C (Alkene) | 1640-1680 |

| C=C (Aromatic) | 1450-1600 |

| C-O (Alcohol) | 1000-1260 |

Gas Chromatography (GC) for Purity Assessment and Quantitative Analysis

Gas Chromatography (GC) is a premier technique for separating and analyzing volatile compounds. It is widely used to determine the purity of a substance and for quantitative analysis. research-solution.com For this compound, GC can be employed to separate it from any impurities or byproducts from its synthesis. The retention time, the time it takes for the compound to travel through the GC column, is a characteristic property that can be used for identification when compared to a known standard. The area under the GC peak is proportional to the amount of the compound present, allowing for quantitative assessment of its purity. researchgate.net

Derivatization Strategies for Enhanced GC Performance with Alcohols

Direct analysis of alcohols like this compound by GC can sometimes be challenging due to their polarity, which can lead to poor peak shape and thermal instability. youtube.com Derivatization is a chemical modification technique used to convert the alcohol into a less polar and more volatile compound, thereby improving its chromatographic behavior. research-solution.comlibretexts.org

Common derivatization strategies for alcohols include:

Silylation: This is a widely used method where the active hydrogen of the hydroxyl group is replaced by a silyl (B83357) group, such as a trimethylsilyl (B98337) (TMS) group. youtube.comlibretexts.orgsigmaaldrich.com This process reduces the polarity and increases the volatility of the analyte. research-solution.com

Acylation: In this method, the hydroxyl group is converted into an ester by reacting the alcohol with an acylating agent. youtube.comlibretexts.org This also serves to decrease the polarity of the molecule.

Alkylation: This involves replacing the active hydrogen of the hydroxyl group with an alkyl group, forming an ether. research-solution.comlibretexts.org

Characterization of Catalytic Materials in Reactions Involving this compound

The performance of a catalyst is intrinsically linked to its surface chemistry, crystalline structure, and porosity. Therefore, a multi-faceted characterization approach is essential. Techniques such as X-ray Photoelectron Spectroscopy (XPS), X-ray Diffraction (XRD), and Brunauer-Emmett-Teller (BET) surface area analysis are indispensable tools in catalyst research, from development to deactivation studies.

X-ray Photoelectron Spectroscopy (XPS), also known as Electron Spectroscopy for Chemical Analysis (ESCA), is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. rockymountainlabs.com In the context of catalysts used in reactions involving this compound, XPS provides critical insights into the oxidation states of active metals and their interactions with the support material. rockymountainlabs.comkaust.edu.sa

The technique works by irradiating a material with a beam of X-rays while simultaneously measuring the kinetic energy and number of electrons that escape from the top 1 to 10 nm of the material being analyzed. mdpi.com This information is used to identify the elements and their oxidation states. For instance, in platinum-based catalysts, XPS can distinguish between metallic platinum (Pt⁰), which is often the desired active state, and its oxidized forms (e.g., Pt²⁺, Pt⁴⁺). researchgate.net The binding energy of the core electrons is sensitive to the chemical environment, allowing researchers to probe catalyst-support interactions and the presence of promoters or impurities on the surface. rockymountainlabs.comresearchgate.net

Research Findings:

Studies on bimetallic catalysts, such as those used in selective hydrogenation reactions, utilize XPS to understand the electronic effects between the two metals. For example, in CoRe/TiO₂ catalysts, XPS can be employed to analyze the chemical states of cobalt and rhenium, which is crucial for achieving high selectivity towards the desired unsaturated alcohol. nih.gov Similarly, for Au/ZnO catalysts, XPS has been used to investigate the interaction between gold nanoparticles and the zinc oxide support, which is a key factor in the catalyst's activity and selectivity. ornl.gov The analysis can reveal charge transfer between the metal and the support, which can significantly influence the catalytic performance. researchgate.net

Below is a table summarizing the typical XPS binding energies for elements commonly found in catalysts relevant to the synthesis of unsaturated alcohols.

| Element | Orbital | Oxidation State | Typical Binding Energy (eV) | Significance in Catalysis |

| Platinum | Pt 4f₇/₂ | Pt⁰ | ~71.2 | Active metallic state for hydrogenation. |

| Platinum | Pt 4f₇/₂ | Pt²⁺ | ~72.5 | Indicates oxidation of the active metal. |

| Gold | Au 4f₇/₂ | Au⁰ | ~84.0 | Active species in selective hydrogenation. |

| Cobalt | Co 2p₃/₂ | Co²⁺ | ~782.1 | Can act as an active site or promoter. |

| Cobalt | Co 2p₃/₂ | Co³⁺ | ~780.7 | Indicates different oxidation states affecting selectivity. |

| Zinc | Zn 2p₃/₂ | Zn²⁺ | ~1022.0 | Component of the catalyst support. |

| Titanium | Ti 2p₃/₂ | Ti⁴⁺ | ~458.5 | Common catalyst support material (as TiO₂). |

X-ray Diffraction (XRD) is a powerful non-destructive technique for characterizing crystalline materials. It provides information on the crystal structure, phase, and average crystallite size of the catalytic components. researchgate.net In catalyst characterization, XRD is essential for confirming the formation of desired crystalline phases, identifying the presence of impurities, and determining the dispersion of the active metal on the support. arradiance.com

The technique relies on the constructive interference of a monochromatic beam of X-rays scattered at specific angles from each set of lattice planes in a sample. The result is a diffraction pattern that is unique to a particular crystalline material. By analyzing the position and intensity of the diffraction peaks, researchers can identify the crystalline phases present in the catalyst. researchgate.net The width of the diffraction peaks can also be used to estimate the average size of the crystallites through the Scherrer equation, providing an indication of the metal dispersion.

Research Findings:

In the development of bimetallic or intermetallic catalysts, XRD is used to confirm the formation of specific alloy phases. For example, in Pt-Sn catalysts, XRD patterns can identify the formation of a hexagonal PtSn phase. researchgate.net For catalysts synthesized via solid-state methods, such as NaFeTiO₄/Fe₂O₃-FeTiO₃, XRD is used to confirm the successful synthesis and identify the mixture of phases present. researchgate.net The presence of specific crystalline structures can directly impact the catalyst's activity and selectivity in reactions such as the hydrogenation of α,β-unsaturated aldehydes to produce unsaturated alcohols like this compound. umaine.edutandfonline.com

The following table presents examples of crystalline structures identified by XRD in catalysts used for related hydrogenation reactions.

| Catalyst System | Identified Crystalline Phase(s) | Significance |

| Pt-Zn/SiO₂ | Pt₃Zn₁, Pt₁Zn₁ | Formation of intermetallic nanoparticles with high reactivity and stability. arradiance.com |

| Pt-Rh | PtRh | Twinned nanoparticle structure observed under operando conditions. nih.gov |

| Co-Re/TiO₂ | TiO₂ (Anatase, Rutile) | The support's crystalline phase affects metal-support interactions. nih.gov |

| Au/ZnO | ZnO (Wurtzite) | Crystalline structure of the support influences gold particle deposition. ornl.gov |

The Brunauer-Emmett-Teller (BET) theory provides a model for the physical adsorption of gas molecules on a solid surface and serves as the basis for an important analysis technique for the measurement of the specific surface area of materials. catalysis.blogc2cat.eu The surface area of a catalyst is a critical parameter as it often correlates directly with the number of available active sites for a reaction. catalysis.blognumberanalytics.com A higher surface area generally leads to higher catalytic activity.

The BET analysis is typically performed using nitrogen gas adsorption at liquid nitrogen temperature (77 K). c2cat.eu The amount of gas adsorbed at various relative pressures is measured, and the BET equation is applied to the data to calculate the specific surface area (expressed in m²/g). catalysis.blog In addition to the surface area, the technique can also provide information about the pore volume and pore size distribution of the catalytic material, which are important for understanding mass transfer limitations during a reaction.

Research Findings:

The synthesis method and conditions can significantly influence the textural properties of a catalyst, including its BET surface area. For instance, different preparation methods for ZnO supports for gold catalysts, such as co-precipitation, can result in different surface areas and porosities, which in turn affect the catalytic performance in the selective hydrogenation of cinnamaldehyde. ornl.gov The choice of support material itself is also critical; for example, zeolites like HY and HZSM-5, known for their high surface areas and defined pore structures, are used in various catalytic applications. researchgate.net

The table below illustrates how catalyst preparation can influence the BET surface area.

| Catalyst/Support | Synthesis/Treatment Method | Resulting BET Surface Area (m²/g) | Impact on Catalytic Properties |

| ZnO | Co-precipitation | Higher surface area compared to other methods | Enhanced activity and selectivity in hydrogenation. ornl.gov |

| Zeolite HZSM-5 | Standard synthesis | ~425 | High surface area provides numerous acid sites. researchgate.net |

| Zeolite HY | Standard synthesis | ~780 | Larger pore volume and surface area compared to HZSM-5. researchgate.net |

| SiO₂ | Incipient Wetness Impregnation | Varies with precursor and calcination | Provides a stable support for active metals. arradiance.com |

Computational and Theoretical Investigations of Trans 1,3 Diphenyl 2 Propen 1 Ol and Its Reactivity

Density Functional Theory (DFT) Calculations for Reaction Pathway Prediction

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for predicting the feasibility and mechanisms of chemical reactions. By calculating the electronic structure and energy of molecules, DFT can map out entire reaction pathways, identifying transition states and intermediates. For allylic alcohols and related chalcone (B49325) structures, DFT is instrumental in understanding their reactivity.

DFT calculations, often using hybrid functionals like B3LYP with basis sets such as 6-311G, can determine thermodynamic and electronic properties. nih.gov For instance, the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial. The HOMO-LUMO energy gap is an indicator of chemical reactivity; a smaller gap often suggests higher reactivity. nih.govu-szeged.hu

In the context of reactions involving allylic alcohols, DFT helps to elucidate complex mechanisms. For example, in palladium-catalyzed dehydrative coupling reactions, DFT modeling can identify the turnover-limiting and regioselectivity-determining steps. chemrxiv.org Computational studies have shown that the ionization of the allylic alcohol, assisted by a cocatalyst, is often the critical step in the catalytic cycle. chemrxiv.org DFT calculations can also distinguish between different potential mechanistic pathways, such as inner-sphere versus outer-sphere mechanisms for bond formation. chemrxiv.orgresearchgate.net

A theoretical study on the amination of allylic alcohols using a palladium catalyst demonstrated the power of DFT in clarifying the role of additives. researchgate.netmdpi.com The calculations revealed a cooperative hydrogen-bonding network between a urea-based co-catalyst and the allylic alcohol's hydroxyl group. This interaction was shown to facilitate the rate-limiting C-O oxidative addition step, providing a clear, molecular-level explanation for the additive's catalytic enhancement. researchgate.netmdpi.com

Table 1: Representative DFT-Calculated Parameters for Chalcone Derivatives

| Parameter | Description | Typical Finding | Significance |

|---|---|---|---|

| HOMO-LUMO Gap | Energy difference between the highest occupied and lowest unoccupied molecular orbitals. | Varies with substituents; electron-withdrawing groups tend to decrease the gap. nih.gov | Indicates chemical reactivity and stability. A smaller gap suggests higher reactivity. nih.gov |

| Gibbs Free Energy (ΔG) | A measure of the spontaneity of a process. | Used to compare the stability of isomers and conformations. | Predicts the thermodynamically favored product or intermediate. |

| Transition State (TS) Energy | The energy maximum along a reaction coordinate. | Calculation of TS energies allows for the determination of activation barriers. chemrxiv.org | Predicts the kinetic feasibility and rate-determining step of a reaction. mdpi.com |

| Dipole Moment | A measure of the polarity of a molecule. | Influenced by the symmetry and electronic nature of substituents. nih.gov | Relates to solubility and intermolecular interactions. |

Molecular Dynamics Simulations in Understanding Catalytic Processes

Molecular Dynamics (MD) simulations offer a way to observe the time-evolution of molecular systems, providing insights into the dynamic processes that are fundamental to catalysis. numberanalytics.com By solving Newton's equations of motion for a system of atoms and molecules, MD can simulate the movements, interactions, and conformational changes that occur over time, from picoseconds to microseconds. youtube.com

For enzymes that process substrates structurally similar to trans-1,3-diphenyl-2-propen-1-ol, such as chalcone synthase (CHS), MD simulations have been crucial. These simulations reveal how the active site environment of an enzyme can evolve to enhance the nucleophilicity and reactivity of key catalytic residues. nih.gov By simulating the enzyme with its substrate or intermediates, researchers can observe subtle changes in hydrogen bonding networks and residue positioning that influence the catalytic process. nih.gov For example, MD simulations of CHS orthologs have helped explain how specific amino acid substitutions, distant from the active site, can modulate the catalytic environment and reactivity. nih.gov

MD simulations are also employed to study the stability of ligand-protein complexes, which is vital for drug design and understanding enzyme inhibition. In studies of hybrid chalcone-thiazole derivatives as potential inhibitors of DNA gyrase B, MD simulations were used to confirm the stability of the inhibitor bound within the enzyme's active site. nih.govrsc.org Analyses of the root-mean-square deviation (RMSD), root-mean-square fluctuation (RMSF), and hydrogen bond interactions over the simulation time provide a detailed picture of the binding stability and the key interactions responsible. nih.gov

The general applications of MD in catalysis include:

Investigating Reaction Mechanisms: Visualizing the dynamic events of a catalytic cycle. numberanalytics.com

Understanding Catalyst-Substrate Interactions: Studying how a catalyst binds to reactants and facilitates their transformation. numberanalytics.comyoutube.com

Analyzing Conformational Changes: Observing how the flexibility of a catalyst or substrate influences reactivity. nih.gov

Quantitative Structure-Reactivity Relationship (QSRR) Studies

Quantitative Structure-Reactivity Relationship (QSRR) and the related Quantitative Structure-Activity Relationship (QSAR) studies are computational methodologies aimed at finding a mathematical correlation between the chemical structure of a series of compounds and their reactivity or biological activity. nih.govnih.gov These models use molecular descriptors—numerical values that encode structural, physicochemical, or electronic features—to predict the properties of new or untested compounds. researchgate.net

For chalcones, the structural precursors to this compound, QSAR and QSRR studies have been widely applied. Researchers have successfully developed models that correlate molecular descriptors with various biological activities, including antioxidant potential and enzyme inhibition. researchgate.netnih.gov For instance, a QSAR study on chalcone derivatives as antioxidants found that spatial, structural, and lipophilic properties were key determinants of their activity. researchgate.net Another study on chalcone derivatives as P-glycoprotein inhibitors highlighted the importance of H-bond acceptors, methoxy (B1213986) groups, and hydrophobicity as critical pharmacophoric features. nih.gov

The process of a QSRR study typically involves:

Dataset Assembly: Compiling a set of structurally related compounds with experimentally measured reactivity data (e.g., reaction rates, inhibition constants). chemrxiv.org

Descriptor Calculation: Generating a large number of molecular descriptors for each compound in the dataset. These can range from simple constitutional indices (e.g., molecular weight) to complex 3D and quantum-chemical parameters. u-szeged.hunih.gov

Model Building: Using statistical methods like Multiple Linear Regression (MLR) or Partial Least Squares (PLS) to build a mathematical equation linking a subset of descriptors to the observed reactivity. u-szeged.humdpi.com

Validation: Rigorously testing the model's predictive power using internal (e.g., cross-validation) and external validation (using a set of compounds not included in model training). nih.govresearchgate.net

A QSRR study on a diverse set of alcohols for nitroxyl (B88944) radical-catalyzed oxidation demonstrated that these models can provide deep mechanistic insights, even across different structural scaffolds. chemrxiv.org By identifying the key structural features that correlate with the reaction rate, the study could guide the optimization of the reaction conditions.

In Silico Prediction of Spectroscopic Signatures

Computational methods, particularly DFT, are highly effective for predicting the spectroscopic signatures of molecules. This in silico prediction is invaluable for confirming the identity of synthesized compounds and for interpreting complex experimental spectra.

Calculations can predict various spectroscopic data:

NMR Spectroscopy: Chemical shifts (¹H and ¹³C) can be calculated with good accuracy. The process involves optimizing the molecular geometry and then calculating the magnetic shielding tensors for each nucleus. These theoretical values, when scaled and referenced appropriately, often show excellent correlation with experimental spectra. nih.gov

Infrared (IR) Spectroscopy: DFT calculations can compute the vibrational frequencies and intensities of a molecule. researchgate.net These correspond to the absorption bands in an IR spectrum. While calculated frequencies are often systematically overestimated, applying a standard scaling factor can lead to very good agreement with experimental data, helping to assign specific peaks to particular vibrational modes (e.g., C=O stretch, O-H stretch). researchgate.net

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is used to calculate the electronic excitation energies and oscillator strengths, which correspond to the λ_max_ values and intensities of absorption bands in a UV-Vis spectrum. u-szeged.hu These calculations can confirm transitions, such as the π-π* transitions common in conjugated systems like this compound. u-szeged.hu

Table 2: Comparison of Experimental and Theoretical Spectroscopic Prediction

| Spectroscopy | Predicted Parameter | Computational Method | Validation |

|---|---|---|---|

| NMR | Chemical Shifts (δ) | DFT (GIAO method) | Comparison with experimental spectra. nih.gov |

| IR | Vibrational Frequencies (cm⁻¹) | DFT Frequency Calculation | Comparison with experimental spectra after scaling. researchgate.net |

| UV-Vis | Absorption Wavelength (λ_max_) | Time-Dependent DFT (TD-DFT) | Comparison with experimental absorption spectra. u-szeged.hu |

These in silico methods provide a powerful complement to experimental characterization, aiding in structural elucidation and providing a deeper understanding of the electronic and vibrational properties of this compound.

Conformational Analysis and Stereochemical Modeling of Reaction Intermediates

The three-dimensional shape (conformation) of a molecule and its intermediates is critical in determining the outcome of a chemical reaction, especially its stereoselectivity. Computational modeling is an essential tool for exploring the conformational landscape and modeling the stereochemistry of reaction intermediates.

For flexible molecules like this compound, multiple low-energy conformations may exist. Computational methods, starting with faster techniques like Molecular Mechanics (MM) followed by more accurate DFT optimization, can perform a conformational search to identify the most stable conformers. This analysis is the first step in understanding how the molecule will behave in a reaction.

When studying reaction mechanisms, modeling the structure of transient intermediates is key. In the palladium-catalyzed coupling of allylic alcohols, for example, computational modeling can determine the geometry and stability of the key (π-allyl)palladium intermediate. chemrxiv.org The stereochemistry of this intermediate directly influences the stereochemistry of the final product.

Furthermore, computational studies can rationalize and predict the diastereoselectivity or enantioselectivity of a reaction. By calculating the transition state energies for pathways leading to different stereoisomers, chemists can predict which product will be favored kinetically. A study on 1,3-dipolar cycloaddition reactions demonstrated that DFT calculations could accurately predict the product ratio by comparing the energies of the competing transition states. The stabilization of one transition state through non-covalent interactions, such as CH/π interactions, was identified as the origin of the observed selectivity.

Identify the most stable ground-state conformations.

Determine the three-dimensional structure of fleeting reaction intermediates. chemrxiv.org

Calculate the relative energies of diastereomeric transition states to predict product ratios.

Understand the role of non-covalent interactions in controlling stereoselectivity.

Applications of Trans 1,3 Diphenyl 2 Propen 1 Ol in Advanced Organic Synthesis

Role as a Key Building Block for Diverse Chemical Structures

trans-1,3-Diphenyl-2-propen-1-ol is recognized as a fundamental building block in organic synthesis, providing a versatile platform for the construction of a wide array of chemical structures. chemicalbook.comchemodex.com Its utility stems from the presence of multiple reactive sites, including the hydroxyl group, the carbon-carbon double bond, and the two aromatic rings, which can be selectively functionalized to generate more complex molecules. The compound is commercially available from various suppliers, underscoring its importance as a starting material in synthetic chemistry. sigmaaldrich.comalkalisci.com

The allylic alcohol functionality allows for a range of transformations. For instance, it can undergo oxidation to the corresponding α,β-unsaturated ketone, chalcone (B49325) (1,3-diphenyl-2-propen-1-one), a pivotal intermediate in numerous synthetic pathways. nih.gov Furthermore, the double bond can participate in addition reactions, and the hydroxyl group can be substituted or eliminated, leading to a diverse set of products. This inherent reactivity makes this compound a valuable precursor for the synthesis of substituted cyclopropanes through Friedel-Crafts alkylation followed by trans-hydrogenation, where it has been employed as a model substrate to investigate these transformations. chemicalbook.com

Precursor to Pharmacologically Relevant Chemical Scaffolds

The significance of this compound is further highlighted by its role as a precursor to molecules of pharmacological interest. Its derivatives, particularly chalcones and heterocyclic systems, have been extensively studied for their biological activities.

Synthesis of Chalcone Derivatives as Bioactive Intermediates

The oxidation of this compound furnishes 1,3-diphenyl-2-propen-1-one, commonly known as chalcone. nih.gov Chalcones are a class of open-chain flavonoids that are precursors in the biosynthesis of flavonoids and isoflavonoids. chemistry-online.com They are renowned for their broad spectrum of biological activities, including anti-inflammatory, antifungal, antibacterial, and antitumor properties. chemistry-online.com

The synthesis of chalcone derivatives is often achieved through the Claisen-Schmidt condensation of an appropriate benzaldehyde (B42025) with an acetophenone (B1666503) in the presence of a base. chemistry-online.com This straightforward synthetic route allows for the introduction of various substituents on both aromatic rings, leading to a vast library of chalcone analogues with tailored biological profiles.

Table 1: Synthetic Methods for Chalcone Derivatives

| Method | Description | Reference |

| Claisen-Schmidt Condensation | Base-catalyzed condensation of an aromatic aldehyde with a ketone. | chemistry-online.com |

| Grignard Reaction and Oxidation | Involves the Grignard reaction of an aldehyde followed by the oxidation of the resulting secondary alcohol. | nih.gov |

Development of Heterocyclic Systems from Related Propenone Precursors

The α,β-unsaturated ketone moiety in chalcones, derived from this compound, serves as an excellent Michael acceptor and a versatile precursor for the synthesis of various heterocyclic systems. These heterocyclic compounds are of great interest in medicinal chemistry due to their diverse pharmacological activities. For instance, chalcones are used as starting materials for the preparation of pyrazolines and pyrimidines, which are known to possess a range of biological properties.

The reaction of chalcones with hydrazine (B178648) derivatives leads to the formation of pyrazolines, while their reaction with amidines or ureas can yield pyrimidine (B1678525) derivatives. The ability to readily access a wide variety of substituted chalcones allows for the synthesis of a diverse library of heterocyclic compounds for biological screening.

Contribution to Stereocontrolled Synthesis of Chiral Molecules

The structural framework of this compound is a valuable platform for the development of stereocontrolled synthetic methods. While direct asymmetric reactions on the alcohol itself are less commonly reported, the closely related α,β-unsaturated ketone, chalcone, is a key substrate in a variety of stereoselective transformations. These reactions allow for the synthesis of chiral molecules with high enantiomeric purity, which is crucial for the development of new therapeutic agents.

One of the most significant applications in this area is the Sharpless asymmetric epoxidation of allylic alcohols. Although not directly applicable to this compound due to the trans-disubstituted nature of the double bond, the underlying principles of stereocontrol are highly relevant. A more direct approach involves the asymmetric reduction of the carbonyl group in chalcone to produce chiral allylic alcohols. Furthermore, the asymmetric epoxidation of the double bond in chalcone, followed by subsequent transformations, provides a powerful strategy for the synthesis of chiral 1,3-diols. researchgate.net For instance, a kinetic resolution via a Sharpless epoxidation has been utilized as a key step to access useful C2 chiral auxiliaries, (R,R)- and (S,S)-1,3-diphenylpropane-1,3-diols, in good yield and high enantiomeric purity from the commercially available 1,3-diphenylprop-1-en-3-one. researchgate.net

The use of chiral catalysts is paramount in achieving high levels of stereocontrol. csic.es Chiral catalysts can create a "chiral pocket" that directs the approach of the reagents to the substrate, leading to the preferential formation of one enantiomer over the other. csic.es The development of new chiral ligands and catalysts for reactions involving the 1,3-diphenylpropenone scaffold is an active area of research.

Design and Implementation of New Synthetic Reagents and Methodologies

This compound has also played a role in the design and implementation of new synthetic reagents and methodologies. Its well-defined structure and reactivity make it an excellent model substrate for investigating new chemical transformations and for probing the mechanisms of catalytic reactions.

For example, it has been used as a model substrate to study the formation of substituted cyclopropanes via Friedel-Crafts alkylation catalyzed by SiO₂-ZrO₂ mixed oxides, followed by trans-hydrogenation. chemicalbook.com This research contributes to a deeper understanding of the catalytic activity of these materials and can lead to the development of new synthetic methods for the construction of cyclopropane (B1198618) rings.

Furthermore, the allylic amination of this compound catalyzed by a water-soluble calix researchgate.netresorcinarene sulfonic acid has been reported. chemicalbook.com This reaction demonstrates the development of a new catalytic system for the formation of carbon-nitrogen bonds, a fundamental transformation in organic synthesis. The use of a water-soluble catalyst is also significant from a green chemistry perspective.

The investigation of such reactions with model substrates like this compound is crucial for the advancement of synthetic organic chemistry, providing valuable insights that can be applied to the synthesis of more complex and medicinally relevant molecules.

Structure Reactivity Relationship Studies of Trans 1,3 Diphenyl 2 Propen 1 Ol

Impact of Steric and Electronic Factors on Reaction Outcomes

The reactivity of trans-1,3-diphenyl-2-propen-1-ol is significantly influenced by the steric hindrance and electronic environment around its functional groups. The molecule possesses several key features that are subject to these effects: the hydroxyl group, the carbon-carbon double bond, and the two phenyl rings.

Steric Factors: The bulky phenyl groups at positions 1 and 3 create considerable steric hindrance, which can dictate the regioselectivity and stereoselectivity of reactions. For instance, in reactions involving nucleophilic attack at the carbonyl group of the parent ketone, chalcone (B49325), the approach of the nucleophile is directed by the steric bulk of the phenyl substituents. Similarly, in reactions at the allylic alcohol, the trajectory of incoming reagents is influenced by the spatial arrangement of these phenyl groups.

Electronic Factors: The electronic nature of the phenyl rings and any substituents they bear plays a crucial role in modulating the reactivity of the entire molecule. The phenyl group at C-1 is in conjugation with the hydroxyl-bearing carbon, while the phenyl group at C-3 is in conjugation with the double bond. This extended π-system allows for the transmission of electronic effects, such as induction and resonance, from substituents on the rings to the reactive centers of the molecule. For example, electron-donating groups on the phenyl rings can increase the electron density of the double bond, making it more susceptible to electrophilic attack. Conversely, electron-withdrawing groups can decrease the electron density, affecting the rates and mechanisms of reactions.

Research on the related compound, 1,3-diphenylprop-2-yn-1-one, in its reaction with Ru3(CO)12, provides a model for understanding these effects. In this system, it was observed that electron-withdrawing groups on the phenyl ring favored the formation of certain ruthenole and cyclotrimerization products, while electron-donating groups led to a different product distribution. chemicalbook.comnih.gov Furthermore, substituents with significant steric hindrance were found to selectively favor the formation of a specific ruthenole isomer. chemicalbook.comnih.gov These findings underscore the delicate balance of steric and electronic effects in determining reaction pathways.

This compound has been utilized as a model substrate in reactions such as Friedel-Crafts alkylation followed by trans-hydrogenation to form substituted cyclopropanes, a process catalyzed by SiO2-ZrO2 mixed oxides. nih.gov In such reactions, the steric and electronic properties of both the substrate and the catalyst surface would be critical in determining the efficiency and selectivity of the cyclopropanation.

Investigation of Stereoisomeric Effects on Chemical Reactivity

The trans geometry generally results in a more thermodynamically stable isomer due to reduced steric strain between the phenyl groups. This stability can influence the equilibrium position in reversible reactions. In irreversible reactions, the different spatial arrangements of the cis and trans isomers can lead to different transition state energies and, consequently, different reaction rates and products.

For instance, in allylic substitution reactions, the stereochemistry of the starting material can dictate the stereochemistry of the product. The hydroxyl group of this compound can be a leaving group, either directly or after activation. The incoming nucleophile can then attack the resulting carbocation or participate in an SN2' mechanism, with the stereochemical outcome being dependent on the reaction conditions and the nature of the nucleophile and catalyst.

Studies on the thermal cis-to-trans isomerization of related compounds, such as 1,3-diphenyltriazenes, have shown that the interconversion is subject to catalysis and that the rate of isomerization is influenced by substituent effects. nih.gov While a different class of compound, this highlights that the stereochemical integrity of a double bond can be dynamic under certain conditions.

Substituent Effects on Reaction Kinetics and Thermodynamics

The introduction of substituents onto the phenyl rings of this compound provides a powerful tool for probing the mechanisms of its reactions through the study of kinetics and thermodynamics. By systematically varying the electronic properties of these substituents, it is possible to construct Hammett plots, which correlate reaction rates or equilibrium constants with the electronic nature of the substituent.

A Hammett plot analysis can reveal the nature of the transition state in the rate-determining step of a reaction. The sign and magnitude of the reaction constant, ρ (rho), provide valuable mechanistic insights:

A positive ρ value indicates that the reaction is accelerated by electron-withdrawing groups, suggesting a buildup of negative charge (or loss of positive charge) in the transition state.

A negative ρ value signifies that the reaction is favored by electron-donating groups, indicating the development of a positive charge (or loss of negative charge) in the transition state.

The magnitude of ρ reflects the sensitivity of the reaction to substituent effects.

In a hypothetical allylic substitution reaction of a substituted this compound, the departure of the hydroxyl group would likely generate a carbocationic intermediate. In such a scenario, one would expect a negative ρ value, as electron-donating substituents on the phenyl rings would stabilize the developing positive charge, thus accelerating the reaction. The relative contributions of the two phenyl rings to this stabilization could also be dissected by placing substituents on each ring individually.

The following table illustrates the Hammett σ constants for various common substituents, which are used to quantify their electronic effects.

| Substituent | σ_meta | σ_para |

| -NH2 | -0.16 | -0.66 |

| -OH | +0.12 | -0.37 |

| -OCH3 | +0.12 | -0.27 |

| -CH3 | -0.07 | -0.17 |

| -H | 0.00 | 0.00 |

| -Cl | +0.37 | +0.23 |

| -Br | +0.39 | +0.23 |

| -CN | +0.56 | +0.66 |

| -NO2 | +0.71 | +0.78 |

Data sourced from common physical organic chemistry texts.

By applying these principles, the reactivity of this compound and its derivatives can be systematically studied and predicted, providing a deeper understanding of the intricate relationship between molecular structure and chemical behavior.

Future Research Directions and Emerging Trends for Trans 1,3 Diphenyl 2 Propen 1 Ol

Development of More Sustainable and Atom-Economical Synthetic Approaches

The development of environmentally benign and efficient synthetic methods is a primary goal in modern chemistry. For allylic alcohols like trans-1,3-diphenyl-2-propen-1-ol, research is shifting away from classical methods that may involve harsh conditions or produce significant waste.

A key trend is the pursuit of atom economy, where a high proportion of atoms from the starting materials are incorporated into the final product. researchgate.net Nickel-catalyzed direct coupling of alkynes and methanol (B129727) represents a significant advance, providing an efficient route to allylic alcohols with high atom, step, and redox economy. nih.govrsc.orgresearchgate.net This method utilizes methanol, an abundant and renewable C1 feedstock, challenging the traditional reliance on more expensive and noble metal catalysts like ruthenium and rhodium. rsc.org

Another sustainable approach involves electrocatalytic isomerization of allylic alcohols. mdpi.com This method is particularly noteworthy as it can be performed in undivided cells without the need for external chemical oxidants or metal catalysts, proceeding through a radical-based hydrogen atom transfer (HAT) mechanism. mdpi.com Such electrochemical methods represent a greener alternative to traditional metal-catalyzed oxidations. mdpi.com Furthermore, strategies like the rhodium-catalyzed hydroamination of allenes and iridium-catalyzed enantioselective hydroamination of alkenes provide direct access to functionalized derivatives with 100% atom economy. researchgate.net These processes highlight a move towards more direct, waste-minimizing transformations in the synthesis of complex molecules derived from the allylic alcohol scaffold.

Exploration of Novel Catalytic Systems and Methodologies for Functionalization

The versatile structure of this compound, featuring a reactive allylic hydroxyl group and a conjugated π-system, makes it an ideal substrate for developing new catalytic functionalization methods. Research is actively exploring a wide array of catalysts to introduce new functional groups with high selectivity.

Water-soluble calix nih.govresorcinarene sulfonic acid has been reported as a catalyst for the allylic amination of this compound, demonstrating the use of novel catalyst structures to facilitate key bond formations. chemicalbook.com Palladium-based systems are also prominent, with various ligands being developed to control the regioselectivity of reactions such as allylic C-H carboxylation. organic-chemistry.org For instance, the combination of a palladium catalyst with a bidentate-sulfoxide ligand enables the allylic C-H acyloxylation of terminal alkenes under mild conditions. organic-chemistry.org

Beyond palladium, other transition metals are being employed. Vanadium-oxo compounds, when combined with a lipase, can catalyze the dynamic kinetic resolution of racemic allylic alcohols, enabling the synthesis of optically active allyl esters. organic-chemistry.org Electrocatalysis is also emerging as a powerful tool for functionalization, enabling the isomerization of allylic alcohols to β-aryl-ketones without requiring metal catalysts or chemical oxidants. mdpi.com Recent advances in the synthesis of cinnamic acid derivatives, which are structurally related, have showcased oxidative acylations of cinnamyl alcohols using earth-abundant metals, further expanding the toolkit for modifying these structures. beilstein-journals.orgnih.gov

Interactive Table: Catalytic Systems for Allylic Alcohol Functionalization

| Catalytic System | Reaction Type | Key Features | Reference |

|---|---|---|---|

| Ni(COD)₂ / N-heterocyclic carbene | Hydrohydroxymethylation | High atom- and step-economy; uses methanol as C1 source. | nih.govrsc.org |

| Water-soluble calix nih.govresorcinarene sulfonic acid | Allylic Amination | Catalyzes amination in aqueous media. | chemicalbook.com |

| Pd(OAc)₂ / sulfoxide-oxazoline (sox) | Allylic C-H Carboxylation | Ligand-controlled branch-selectivity. | organic-chemistry.org |

| Vanadium-oxo / Lipase | Dynamic Kinetic Resolution | Chemo- and enantioselective esterification. | organic-chemistry.org |

| Electrocatalysis (metal-free) | Isomerization | Forms β-aryl-ketones without chemical oxidants. | mdpi.com |

Integration with Flow Chemistry and Automated Synthesis Platforms

Flow chemistry, which involves performing chemical reactions in a continuously flowing stream, is revolutionizing synthetic chemistry by offering enhanced control, safety, and scalability compared to traditional batch processes. researchgate.net This technology is particularly well-suited for the synthesis and derivatization of compounds like this compound.

The modular nature of flow chemistry setups facilitates multi-step syntheses by allowing different reactors and purification modules to be coupled in-line. uc.pt This "telescoped" approach minimizes manual handling and purification steps, leading to higher efficiency and reproducibility. nih.gov For example, a continuous flow process was developed for the synthesis of cinnamic acid amides, where the reaction capacity could be impressively scaled up to produce 100 grams of product with high yield. nih.govbeilstein-journals.org

Flow systems excel in handling reactions that are difficult or hazardous in batch, such as those involving highly reactive intermediates or exothermic processes, due to superior heat and mass transfer in small-volume reactors. uc.pt The integration of polymer-supported reagents and scavengers into flow reactors further streamlines synthesis by simplifying purification; the product stream simply flows through a cartridge that removes byproducts or excess reagents. unimi.it The coupling of flow chemistry with automation and real-time analysis paves the way for self-optimizing "smart" laboratories, where reaction conditions can be autonomously refined to maximize yield and purity, accelerating the discovery of new derivatives and applications. researchgate.net

Advanced Applications in Materials Science through Tailored Derivatization

The rigid, conjugated backbone of this compound makes it and its derivatives attractive building blocks for new functional materials. sigmaaldrich.com Future research is focused on the tailored derivatization of this scaffold to create materials with specific optical, electronic, or biological properties.

One promising area is the development of fluorescent probes. Chalcones, the α,β-unsaturated ketone precursors to this compound, can exhibit fluorescence when substituted with appropriate electron-donating and electron-withdrawing groups. nih.govjchemrev.com This property makes them potential chemical probes for imaging and mechanistic studies in biological systems. jchemrev.com By strategically modifying the phenyl rings or the propenol backbone, researchers can tune the photophysical properties to design sensors for specific analytes or cellular environments.

Furthermore, this compound serves as a valuable model substrate for developing new synthetic methodologies that can be applied to more complex molecules. For instance, it has been used to study the formation of substituted cyclopropanes via Friedel-Crafts alkylation catalyzed by mixed metal oxides, a reaction that builds complex carbocyclic frameworks. chemicalbook.com The ability to polymerize or graft these molecules onto surfaces or into larger polymer chains opens up possibilities for creating novel polymers with unique thermal or optical characteristics.

Enhanced Mechanistic Understanding through Advanced Computational Methods and Experimental Validation

A deeper understanding of reaction mechanisms is crucial for optimizing existing synthetic routes and designing new, more efficient ones. The synthesis of this compound typically involves the reduction of the corresponding chalcone (B49325) (1,3-diphenyl-2-propen-1-one), which is itself synthesized via the Claisen-Schmidt condensation. researchgate.netchemistry-online.com Advanced computational methods are being increasingly used to unravel the intricate details of these transformations.

Theoretical studies using ab initio calculations have been applied to investigate the mechanistic pathways of the base-catalyzed Claisen-Schmidt condensation. researchgate.net These studies can model the energies of transition states and intermediates, revealing the rate-determining steps and the precise role of the catalyst and solvent molecules. For example, computational results have shown that an ancillary water molecule can act as a catalyst in the reaction mechanism, which consists of the activation of acetophenone (B1666503) followed by its attack on the aromatic aldehyde. researchgate.net

These computational predictions are validated through experimental studies, including kinetic analysis and the characterization of intermediates. For the reduction of the chalcone precursor, various methods exist, including catalytic hydrogenation. jchemrev.com Mechanistic studies, often combining experimental data with computational modeling, help to explain the stereoselectivity of these reductions and guide the choice of reagents and catalysts to obtain the desired trans isomer with high purity. This synergy between theory and experiment is essential for moving beyond empirical observations to the rational design of catalysts and reaction conditions.

Q & A

Basic Question: What experimental methods are recommended for synthesizing and characterizing trans-1,3-diphenyl-2-propen-1-ol?

Methodological Answer:

The synthesis typically involves catalytic oxidation or epoxidation reactions. For characterization, and spectroscopy in CDCl are critical. For example, (δ 10.02 ppm) can detect benzaldehyde as a byproduct, while integration of peaks confirms product ratios . Purity assessment via HPLC (>97.0% GC) or HPLC (anti-inflammatory studies) is standard .

Basic Question: How do reaction conditions influence catalytic oxidation outcomes for this compound?

Methodological Answer:

Key variables include catalyst loading, solvent choice, and temperature. For instance, 0.25 mol% catalyst in CDCl at 60°C yields higher P13 (desired product) compared to 0.10 mol%, minimizing side products like P14 . Chloroform/tert-butanol mixtures optimize selectivity in epoxidation . Kinetic studies via time-resolved NMR (e.g., 30 min vs. 24 h reactions) track intermediates and degradation .

Advanced Question: What mechanistic insights explain competing pathways during epoxidation of this compound?

Methodological Answer:

Competing oxidation and epoxidation pathways arise from nucleophilic vs. electrophilic oxygen transfer. NMR data reveal benzaldehyde (δ 10.02 ppm) as a degradation product, suggesting C–C bond cleavage under oxidative conditions . Side-product formation (e.g., P14) correlates with residual HO, requiring strict control of peroxide stoichiometry .

Advanced Question: How to resolve contradictions in reactivity of this compound across different catalytic systems?

Methodological Answer:

The compound fails in transition-metal-catalyzed thioetherification due to steric hindrance from phenyl groups, but succeeds in Au(III)/TPPMS-catalyzed Friedel–Crafts benzylation (82% yield) via allylic activation . Contrasting outcomes highlight the need to tailor catalysts to substrate electronics: bulky ligands improve selectivity in benzylation, while electrophilic metals favor oxidation .

Advanced Question: What experimental designs validate the anti-inflammatory activity of this compound?

Methodological Answer:

In vivo models (e.g., rodent paw edema) assess anti-inflammatory efficacy. Dosing regimens must account for metabolic stability, as allylic alcohols often undergo rapid oxidation. Co-administration with SULT1E1 inducers (e.g., diallyl sulfide) may enhance activity by modulating sulfation pathways . NMR and MS verify metabolite profiles to rule off-target effects .

Advanced Question: How to optimize Friedel–Crafts alkylation using this compound as a substrate?

Methodological Answer:

SiO-ZrO mixed oxides catalyze cyclopropane formation via Friedel–Crafts alkylation. Key parameters include acid site density (measured via NH-TPD) and solvent polarity (aprotic solvents enhance electrophilicity). Yields improve with slow addition of H donors (e.g., trifluoroacetic acid) to stabilize carbocation intermediates .

Advanced Question: How to mitigate byproduct formation during large-scale reactions involving this compound?

Methodological Answer:

Byproducts like benzaldehyde result from over-oxidation. Strategies include:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products